Product packaging for Aluminium silicide(Cat. No.:CAS No. 106698-75-3)

Aluminium silicide

Cat. No.: B3079330
CAS No.: 106698-75-3
M. Wt: 192.18 g/mol
InChI Key: LKTZODAHLMBGLG-UHFFFAOYSA-N
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Description

Aluminium Silicide is an intermetallic compound with the molecular formula Al₄Si₃ and a molecular weight of 192.18 g/mol . It is recognized for its high thermal stability, good electrical conductivity, and excellent oxidation resistance, making it a valuable material for advanced research and development . In materials science, this compound powder is applied in the development of high-strength structural components and wear-resistant coatings, particularly in the aerospace and automotive sectors . Its use as a reinforcing phase in metal matrix composites (MMCs) enhances strength and thermal conductivity . Within electronics research, its favorable conductive properties and thermal stability make it a candidate for use in conductive contacts and electronic packaging . Furthermore, this compound is integral to the formation of protective silicide-aluminide coatings on alloys like TZM (a molybdenum alloy), significantly improving their high-temperature oxidation resistance for use in extreme environments . The compound is typically synthesized via direct combination of elemental powders at high temperatures or through advanced methods like chemical vapor deposition (CVD) to create thin films for specialized applications . This product is intended For Research Use Only . It is not intended for human or veterinary use, diagnostic applications, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al4Si3 B3079330 Aluminium silicide CAS No. 106698-75-3

Properties

InChI

InChI=1S/4Al.3Si
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZODAHLMBGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648873
Record name Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106698-75-3
Record name Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Data Tables

To illustrate the diversity and properties of aluminium silicides, the following tables summarize identified phases, synthesis methods, and key characteristics.

Table 1: Identified Aluminium Silicide Phases and Predicted Properties

PhaseFormulaPredicted Properties / NotesReference
This compoundAl₄Si₃High thermal stability, good electrical conductivity, often metastable aip.orggoodfellow.com aip.orggoodfellow.com
This compoundAl₃SiNanoparticles exhibit enhanced properties; electride behavior predicted researchgate.netnanorh.com researchgate.netnanorh.com
This compoundAl₂SiElectride behavior predicted researchgate.net researchgate.net
This compoundAlSiTypically refers to the alloy phase or a general intermetallic nanorh.comgoodfellow.com nanorh.comgoodfellow.com
This compoundAl₅SiElectride behavior predicted researchgate.net researchgate.net
This compoundAl₃Si₂Electride behavior predicted researchgate.net researchgate.net
This compoundAlSi₂Mentioned as a compound; may form during reactions goodfellow.com goodfellow.com
This compoundAl₂Si₃Predicted to be superconducting at 16 K under 5 GPa researchgate.net researchgate.net
This compoundAl₄Si₆ (hypothetical)Not explicitly identified in searches, but AlSiₓ phases are studied researchgate.net researchgate.net
This compoundAlSi₄ (hypothetical)Not explicitly identified in searches, but AlSiₓ phases are studied researchgate.net researchgate.net
This compoundAlSi₆ (hypothetical)Not explicitly identified in searches, but AlSiₓ phases are studied researchgate.net researchgate.net
This compoundAlSi₈ (hypothetical)Not explicitly identified in searches, but AlSiₓ phases are studied researchgate.net researchgate.net

Note: Some formulas and phases are based on theoretical predictions and computational searches researchgate.net. The existence and stability of all listed phases under ambient conditions require experimental verification.

Table 2: Synthesis Methods for Aluminium Silicides

MethodPrecursorsTemperature RangeNotes / ApplicationsReference
Direct CombinationAluminium powder + Silicon powder>600 °C or >1000 °CCommon method for bulk synthesis; requires inert atmosphere. aip.orggoodfellow.com
Chemical Vapor Deposition (CVD)Aluminium and Silicon precursorsHigh temperaturesUsed for thin film deposition; allows precise control over composition and thickness. aip.orggoodfellow.com
SputteringAluminium and Silicon targetsN/A (Vacuum deposition)Thin film deposition technique for electronic applications. aip.org
Mechanical AlloyingAluminium powder + Silicon powderAmbient to elevated temperatures (during milling)Grinding powders under inert conditions; facilitates formation without excessive oxidation. aip.org
Molten Metal Flux SynthesisMetal oxides or pure metals + Al fluxBelow 1000 °CUses molten Al or other metals as a solvent; enables lower reaction temperatures and synthesis of novel, complex, or metastable compounds. northwestern.eduunits.it
Solid-State ReactionAl and Si (e.g., thin films, powders)Varies (e.g., 440 K / 167 °C for thin films)Can form homogeneous layers; stability can be limited (e.g., up to 575 K) before dissociation. Thermally induced exchange reactions also studied. aip.orgjmsse.inacs.org

Table 3: Key Properties and Applications of this compound Materials

Material (Typical Form)Key PropertiesPrimary ApplicationsReference
This compound (AlSi)High thermal stability, good electrical conductivity, excellent oxidation resistance, low density.Metallurgy (additive in Al alloys for strength/wear), Electronics (ohmic contacts in semiconductor devices), Advanced Materials (precursor for ceramics), High-temperature coatings, Thermal management. nanorh.comgoodfellow.com
This compound (Al₄Si₃)High thermal stability, unique electrical properties, crystalline and amorphous structures.Semiconductor technology, Electrical components, Catalyst in chemical reactions, Additive manufacturing, Aerospace (lightweight materials), Thermal spray coatings, Energy storage devices. smolecule.comaip.orgnanorh.com
Al₃Si NanoparticlesHigh melting point, enhanced thermal stability, improved mechanical properties, increased surface area.Metal Matrix Composites (MMCs) for aerospace/automotive, Polymer composites, Thermal barrier coatings, Corrosion-resistant coatings, Electronic packaging (heat dissipation), Semiconductor devices. nanorh.comnanorh.com
Various Al-Si PhasesMetallic nature, electride states, potential superconductivity (e.g., Al₂Si₃).Fundamental research in physics and materials science, exploration for novel electronic devices and energy materials. researchgate.net

Academic Significance of Aluminium Silicide in Advanced Materials Development

Phase Equilibria and Diagram Investigations in Aluminium-Silicon Systems

Understanding the phase equilibria within aluminium-silicon systems provides the foundational knowledge for alloy design and processing. This involves studying binary, ternary, and multinary systems, determining isothermal sections, and identifying invariant reactions.

Binary Aluminium-Silicon Phase Studies, Including Metastable States

The binary aluminium-silicon (Al-Si) phase diagram is a fundamental system, characterized by a simple eutectic reaction. The equilibrium phase diagram, as established by studies like those by Murray and McAlister researchgate.net, concordia.ca, nih.gov, researchgate.net, doitpoms.ac.uk, nih.gov, researchgate.net, paulingfile.com, indicates very limited solid solubility of silicon in aluminium and vice versa at room temperature. The equilibrium phases are primarily the terminal solid solutions of Si in Al (α-Al) and Al in Si (α-Si), along with the eutectic reaction.

Key Equilibrium Data for the Binary Al-Si System:

Feature Value Reference(s)
Eutectic Temperature 577 ± 1 °C researchgate.net, nih.gov, researchgate.net, doitpoms.ac.uk, nih.gov
Eutectic Composition 12.6 wt.% Si (12.2 at.% Si) researchgate.net, nih.gov, researchgate.net, doitpoms.ac.uk, nih.gov
Max. Si Solubility in Al 1.65 wt.% (at eutectic temperature) researchgate.net, nih.gov, researchgate.net, nih.gov
Max. Al Solubility in Si 0.016 wt.% (at eutectic temperature) researchgate.net
Al Melting Point 660.45 °C researchgate.net, nih.gov, nih.gov

While the equilibrium diagram is well-established, research also points to the formation of metastable phases. For instance, during the crystallization of Al-Si alloys, particularly under non-equilibrium conditions such as rapid cooling, metastable silicides can form as intermediate stages northwestern.edu, researchgate.net. The precise crystallographic nature and formation mechanisms of these metastable phases are subjects of ongoing investigation, often involving atomistic simulations and advanced characterization techniques researchgate.net. The Al-Si system is noted for its "irregular eutectic" where the silicon phase grows along specific directions, influencing the resulting microstructure doitpoms.ac.uk.

Ternary and Multinary Aluminium-Silicon-X Systems

The complexity of phase equilibria increases significantly when additional elements are introduced into the Al-Si system. Studies on various ternary and multinary systems, such as Al–Ru–Si, Ti–Al–Si, Al–Cu–Si, and Al–Co–Si, have revealed the formation of numerous new ternary and intermetallic phases, often with complex crystal structures.

Al–Ru–Si System: Investigations near 1200 K have identified eleven new ternary phases, including incommensurate composite-crystalline and icosahedral quasicrystalline phases. A tentative isothermal section of the phase diagram near 1200 K has been constructed, detailing various two- and three-phase equilibria researchgate.net, researchgate.net, researchgate.net. The homogeneity ranges of several phases, including a narrow-gap semiconductor phase, have been determined researchgate.net.

Ti–Al–Si System: Phase equilibria have been studied across temperature ranges from 700–1200 °C. These studies have led to the construction of isothermal sections and identified several phase fields involving titanium, aluminium, and silicon. Silicon influences the solubility of aluminium in titanium phases, and several eutectoid and peritectoid reactions have been extrapolated or identified northwestern.edu, researchgate.net, concordia.ca, osti.gov, researchgate.net, imt.si, researchgate.net, msi-eureka.com, core.ac.uk.

Al–Cu–Si System: This system has been extensively studied, with isothermal sections determined at various temperatures (e.g., 500 °C, 600 °C, 700 °C, 800 °C) nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net, scielo.br, mdpi.com. A new ternary compound, denoted as τ, has been identified, and its solubility range determined nih.gov, nih.gov. The system exhibits complex phase equilibria, particularly in the copper-rich regions nih.gov, nih.gov.

Al–Co–Si System: Studies have characterized seven ternary compounds and determined the homogeneity ranges of various ternary solid solutions based on binary Co-Al and Co-Si compounds nih.gov. Isothermal sections at different temperatures (e.g., 600 °C, 800 °C, 900 °C) have been established nih.gov.

Other Multicomponent Systems: Research also extends to systems like Al-Mg-Si-Fe concordia.ca, Al-Ca-Cu mdpi.com, and Al-Mo-Hf researchgate.net, revealing complex phase relationships and the formation of numerous intermetallic compounds and solid solutions.

Isothermal Section Determinations and Invariant Reactions

Isothermal sections are crucial for visualizing phase equilibria at specific temperatures across the entire composition range of a ternary system. These sections reveal the single-phase and multiphase regions, including the tie-lines that define the compositions of coexisting phases. Studies have determined isothermal sections for various Al-Si-X systems:

Al-Ru-Si: A tentative isothermal section near 1200 K has been drawn, showing numerous two- and three-phase equilibria researchgate.net.

Al-Cu-Si: Isothermal sections at 500 °C and 700 °C have been determined, largely confirming previous findings and identifying new ternary phases nih.gov, researchgate.net, nih.gov, nih.gov, researchgate.net.

Ti-Al-Si: Partial isothermal sections have been determined between 800-1200 °C, with some studies focusing on specific temperatures like 700 °C and 550 °C northwestern.edu, concordia.ca, researchgate.net, researchgate.net.

Al-Fe-Si: The aluminium-rich corner of the ternary Al-Fe-Si phase diagram at 800 °C has been investigated, revealing a complex phase constitution with numerous invariant reactions researchgate.net.

Al-Mo-Hf: Isothermal sections at 400 °C and 600 °C have been determined, identifying several three- and two-phase regions researchgate.net.

Invariant reactions, such as eutectics, peritectics, and eutectoids, are critical features of phase diagrams, occurring at fixed temperatures and compositions. For example, the Al-Si binary system exhibits a eutectic reaction at 577 °C researchgate.net, nih.gov. In ternary systems, invariant reactions involve three or more phases and are represented as points on isothermal sections or lines on vertical sections. The Al-Cu-Si system, for instance, involves multiple invariant eutectic transformations mdpi.com.

Homogeneity Ranges and New Phase Identification in this compound Systems

A significant outcome of phase equilibria studies is the identification of new ternary and multinary phases, often characterized by extensive homogeneity ranges.

In the Al–Ru–Si system, eleven new ternary phases were identified, including incommensurate composite-crystalline and quasicrystalline phases. The homogeneity range of a specific semiconductor phase was determined to be approximately from Al72Ru23Si5 to Al69Ru24Si7 researchgate.net.

The Al–Cu–Si system revealed a new ternary compound, τ, with its solubility range determined nih.gov, nih.gov.

Studies in the Ti–Al–Si system have identified various phase fields and discussed the solubility ranges of elements within these phases northwestern.edu, researchgate.net, concordia.ca, osti.gov, researchgate.net, researchgate.net. For instance, the maximum solubility of Si in Al3Ti was reported as 16.4% at 550 °C, with limited solubility of Al and Ti in Si researchgate.net.

Research into aluminium silicides synthesized using molten aluminium as a solvent has led to the discovery of novel compounds with complex structures. Examples include cubic aluminium silicides RE8Ru12Al49Si9 (RE = Pr, Sm) with a new structural type researchgate.net, nih.gov, and tetragonal Sm2Ni(NixSi1-x)Al4Si6 northwestern.edu. The identification and characterization of these phases rely heavily on single-crystal X-ray diffraction.

Advanced Structural Characterization of this compound Crystalline Phases

Elucidating the crystal structures of this compound phases is essential for understanding their properties and formation mechanisms. Single-crystal X-ray diffraction (SXRD) is a primary technique for this purpose.

Single-Crystal X-ray Diffraction (SXRD) for Novel Aluminium Silicides

SXRD has been instrumental in determining the precise atomic arrangements of newly discovered this compound phases, particularly in complex ternary and multinary systems.

In the Al–Ru–Si system, eleven new ternary phases were identified using powder and single-crystal X-ray diffraction researchgate.net. For example, the cubic aluminium silicides RE8Ru12Al49Si9 (RE = Pr, Sm) were found to crystallize in a new structural type, space group Pm3m, with lattice parameters a ≈ 11.510–11.553 Å researchgate.net, nih.gov. The structure consists of various interconnected polyhedral units, including AlSi6 octahedra, Si2Ru4Al8 clusters, and (Al,Si)12 cuboctahedral clusters nih.gov.

The quaternary silicide Sm2Ni(NixSi1-x)Al4Si6 was synthesized and its structure determined by SXRD to be tetragonal, space group P4/nmm, with lattice parameters a ≈ 5.8060 Å and c ≈ 14.845 Å northwestern.edu. This structure exhibits a framework formed by alternating layers linked by Si/Ni-Si bonds northwestern.edu.

The uranium silicide U8Al19Si6, synthesized from uranium oxide and silicon in an aluminium flux, features a complex cubic structure that is a stuffed supercell of UAl3, with Pm-3n symmetry and a unit cell axis expansion of four times osti.gov. The ordered distribution of aluminium and silicon was confirmed using single-crystal neutron diffraction osti.gov.

Other studies involving rare-earth silicides and transition metal silicides often employ SXRD to characterize novel phases formed in complex alloy systems, providing detailed crystallographic data such as space group, lattice parameters, and atomic positions capes.gov.br, iucr.org.

The detailed structural information obtained from SXRD is fundamental for understanding the bonding characteristics, potential electronic properties, and the stability of these complex this compound phases.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining their lattice parameters. In the study of aluminium silicides, PXRD has been employed to characterize synthesized compounds and to confirm structural models derived from other methods. For instance, PXRD data has been used to identify and characterize complex silicides such as U8Al19Si6, where it was used in conjunction with neutron diffraction to confirm its structure osti.govresearchgate.net. Similarly, PXRD has played a role in the structural determination of quaternary silicides like Sm2Ni(NixSi1-x)Al4Si6, aiding in the refinement of its tetragonal structure northwestern.edu. The general principle of PXRD involves the interaction of X-rays with the powdered sample, producing a diffraction pattern characteristic of the material's crystalline structure. This pattern allows for the identification of phases by comparing them to known diffraction databases and enables the refinement of lattice parameters through the precise measurement of peak positions libretexts.orgntu.edu.tw.

Electron Diffraction and Neutron Diffraction for Crystallographic Analysis

Electron diffraction and neutron diffraction offer complementary approaches to crystallographic analysis, providing detailed information about atomic arrangements. Neutron diffraction, due to the distinct scattering factors of aluminium and silicon, is particularly valuable for determining the precise siting of these elements within a crystal lattice, especially in complex structures where X-ray scattering factors are similar osti.gov. For example, neutron diffraction has been crucial in determining the ordered distribution of aluminium and silicon in the uranium aluminide silicide U8Al19Si6 osti.govresearchgate.netfsu.edu. Electron diffraction techniques, such as those used in Transmission Electron Microscopy (TEM) and Electron Backscatter Diffraction (EBSD), are sensitive to local atomic ordering and can reveal crystallographic information down to the nanoscale bruker.com. Electron diffraction has been utilized to study the structure of various silicides, including the complex quaternary silicide Sm2Ni(NixSi1-x)Al4Si6 northwestern.edu, and to investigate disorder phenomena in compounds like AlBO fau.de. In the context of Al-Si interfaces, electron diffraction has been used to characterize the crystallography of the eutectic microstructure and its orientation relationships mdpi.com.

Analysis of Space Groups, Unit Cell Parameters, and Superstructures

The crystallographic characterization of aluminium silicides involves determining their space group symmetry and unit cell parameters. These parameters define the fundamental repeating unit of the crystal lattice. Various aluminium-containing silicides have been structurally characterized, revealing diverse crystallographic data. For instance, the complex uranium silicide U8Al19Si6 crystallizes in the cubic Pm-3n space group osti.govresearchgate.netfsu.edu. Rare-earth titanate aluminides, which contain Al-Si structural motifs, such as RE2TiAl3, adopt a trigonal structure with space group R3m uni-saarland.de. Other complex silicides, like Sm2Ni(NixSi1-x)Al4Si6, exhibit a tetragonal structure in the P4/nmm space group with lattice parameters a = b = 5.8060(3) Å and c = 14.845(1) Å northwestern.edu. The NiHfSi phase crystallizes in the orthorhombic Pnma space group with unit cell parameters a = 0.639 nm, b = 0.389 nm, and c = 0.72 nm core.ac.uk. Quaternary silicides of the RE4Fe2+xAl7-xSi8 type crystallize in the Cmmm space group with lattice parameters a ≈ 10.909 Å, b ≈ 16.265 Å, and c ≈ 4.0804 Å northwestern.eduresearchgate.net. Some MAX phases, a class of layered ternary compounds, crystallize in the P63/mmc space group rsc.org. Superstructures, which involve a larger unit cell than a basic subcell, have also been identified, such as in U8Al19Si6, which features a 4-fold expansion of the unit cell axis compared to its parent structure osti.govresearchgate.net.

Theoretical Modeling and Computational Materials Science of Aluminium Silicide

Density Functional Theory (DFT) Applications in Aluminium Silicide Research

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of aluminium-magnesium-silicon (Al-Mg-Si) alloys. mdpi.commdpi.com It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been used to calculate bonding energies, volume misfits for alloying elements, and vacancies in these alloys. tandfonline.com It has also been instrumental in studying the formation enthalpy of various chemical compositions of precipitates, such as the β″ phase, a major hardening precipitate in Al-Mg-Si alloys. researchgate.net

Researchers have employed DFT to understand the influence of additional elements on the stability and structure of phases within Al-Si alloys. For instance, DFT calculations have shown that incorporating zinc (Zn) into the β″ phase is energetically competitive, with the Zn atoms likely being uniformly distributed rather than clustered. iaea.org Similarly, the addition of germanium (Ge) has been found to be energetically favorable, leading to new stacking configurations of the β″ phase. tandfonline.com DFT also suggests a lower formation enthalpy per atom for certain configurations when silicon is exchanged with germanium. tandfonline.com In alloys containing silver (Ag), DFT has helped identify and confirm the energetic favorability of new local configurations. tandfonline.com

Furthermore, DFT is used to predict the mechanical properties of Al-Mg-Si alloys, such as their strength, hardness, and ductility, by examining the effects of the Si/Mg ratio. mdpi.com These calculations help in optimizing alloy compositions for desired mechanical responses, reducing the need for extensive experimental trials. mdpi.com The theory has also been applied to study interstitial configurations of alloying elements like magnesium (Mg) and silicon (Si) in an aluminium matrix, revealing the energetic favorability of certain configurations and the unique bonding characteristics of silicon. researchgate.net

Atomistic Simulations and Interatomic Potential Development for this compound Systems

Atomistic simulations, such as molecular dynamics (MD), are crucial for studying dynamic processes like solidification and the formation of microstructures in aluminium-silicon (Al-Si) systems. mcmaster.ca The accuracy of these simulations heavily relies on the quality of the interatomic potentials, which describe the forces between atoms.

The development of robust interatomic potentials for Al-Si systems is an active area of research. For example, the angular embedding atom model (AEAM) has been implemented and refined to accurately predict properties like the enthalpy of mixing and the Al-Si phase diagram. mcmaster.ca One modified version of the Stillinger-Weber (SW) potential for pure silicon allows for the growth of diamond cubic crystal structures from the melt at high temperatures, a feat not possible with the original SW potential. mcmaster.ca

These potentials are then used in MD simulations to investigate phenomena such as diffusion-controlled growth in Al-Si alloys. mcmaster.ca For instance, simulations have shown that for an Al-60%Si alloy, diffusion-controlled growth is the dominant mechanism even at small undercoolings. mcmaster.ca Atomistic simulations are also used to calculate properties like crystal-melt step free energies and to study the anisotropy of these steps. mcmaster.ca The development of machine-learning interatomic potentials, trained on data from ab initio MD simulations, represents a significant advancement, enabling large-scale simulations with near first-principles accuracy. researchgate.netaps.org

CALPHAD-Based Thermodynamic Modeling of Aluminium-Silicon Phase Diagrams

The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational approach for predicting phase equilibria and thermodynamic properties of multicomponent systems. mdpi.comosti.gov It is based on the development of thermodynamic databases that contain self-consistent parameters for the Gibbs free energy of each phase in a system. osti.govthermocalc.com

For the aluminium-silicon (Al-Si) system and its alloys, the CALPHAD approach is used to model phase diagrams and predict the formation of various phases during solidification. mdpi.comosti.gov This is particularly important for designing new alloys with specific properties. osti.gov For example, in the development of new aluminium-cerium (Al-Ce) based alloys, CALPHAD modeling has been used to explore the quinary Al-Ce-Cu-Mg-Si system. osti.gov This involves assessing and reassessing the thermodynamic descriptions of the constituent binary and ternary systems to ensure consistency. osti.gov

The CALPHAD method allows for the calculation of solidification paths under different conditions, such as those described by the Scheil-Gulliver model, which assumes no diffusion in the solid phase and perfect mixing in the liquid. osti.gov This is crucial for understanding the microstructure evolution during processes like casting and additive manufacturing. mdpi.com The accuracy of CALPHAD databases is continually improved by incorporating experimental data and results from first-principles calculations like DFT. osti.gov

Rate Theory Modeling for Diffusion and Phase Transformation Kinetics in Silicide Systems

Rate theory modeling is employed to understand the kinetics of diffusion and phase transformations in silicide systems. These models are essential for predicting the growth rates of different phases and the evolution of the microstructure over time. Phase transformation kinetics are often described by nucleation and growth processes, which can be influenced by factors like interfaces and defects. numberanalytics.com

In the context of multilayer silicide systems, diffusion-controlled phase transformation processes are simulated to understand phenomena such as the "anomalous" diffusion against a concentration gradient. aip.org These kinetic models require accurate tracer diffusion coefficients as input, which can be influenced by crystal structure, composition, and temperature. aip.org

Theoretical considerations suggest that when component diffusion is the rate-limiting step, the growth of a new layer follows a parabolic rate law. researchgate.net Kinetic models can be developed based on thermodynamic extremal principles to simulate diffusional phase transformations in multicomponent systems. researchgate.net These models help in understanding the partitioning of diffusing species among the product phases and the motion of interfaces. researchgate.net

Electronic Structure Calculations and Band Theory Analysis of Aluminium Silicides

Electronic structure calculations, primarily based on DFT, provide fundamental insights into the bonding characteristics and physical properties of aluminium silicides. northwestern.edunorthwestern.edu By calculating the density of states (DOS) and band structure, researchers can predict whether a material will be metallic, semiconducting, or insulating.

For instance, electronic band structure calculations on quaternary aluminium silicides like RE₄Fe₂₊ₓAl₇₋ₓSi₈ (where RE is a rare-earth element) have predicted metallic behavior. northwestern.edu In the case of Sm₂Ni(NixSi₁₋x)Al₄Si₆, tight-binding calculations have been used to investigate the stability of different stoichiometries, predicting that compounds with lower nickel content in the disordered site are more stable. northwestern.edu

The electronic structure also reveals important details about chemical bonding. In LiAlSi, band structure calculations have shown a triple point degeneracy at the Γ point, indicative of the energy difference between the Lithium-Aluminium ligand formation, and an indirect bandgap. researchgate.net For thin metal layers on a silicon surface, calculations have shown the formation of band gaps, suggesting the possibility of creating two-dimensional silicides with semiconducting properties. semanticscholar.org The analysis of the electronic structure helps in understanding the properties of these materials and in designing new materials with desired electronic characteristics.

Predictive Modeling of Superconducting and Electride States in Aluminium Silicides

Computational modeling is also at the forefront of predicting novel properties in aluminium silicides, such as superconductivity and the formation of electride states. Electrides are ionic compounds where the anion is an electron.

Recent theoretical studies have predicted that certain crystalline aluminium silicides can exhibit both electride states and superconductivity under high pressure. acs.orgresearchgate.netcalypso.cn These predictions are typically based on first-principles calculations of the electronic structure and electron-phonon coupling. The application of pressure can induce significant changes in the crystal and electronic structures, leading to the emergence of these exotic states.

For example, calculations on XY₃ compounds, where X can be an alkali metal and Y can be silicon, have predicted superconductivity with critical temperatures (Tc) that vary with pressure. acs.org The bonding characteristics within the crystal lattice, such as the nature of the Si-Si bonds, play a crucial role in determining the superconducting properties. acs.org These predictive studies guide experimental efforts in the search for new high-pressure phases of aluminium silicides with unique and potentially useful properties.

Advanced Characterization Methodologies for Aluminium Silicide Materials

Microstructural Analysis Techniques

Microstructural analysis is fundamental to correlating the synthesis and processing of aluminium silicide with its resulting physical and chemical properties. Techniques in this category offer high-resolution visualization and elemental composition mapping.

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and morphology of this compound materials at a microscopic level. nanoscience.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDXA), it also provides elemental composition analysis. nanoscience.com The SEM directs a focused beam of electrons onto the sample's surface, generating various signals that are collected to form an image. nih.gov

EDS analysis works by detecting the characteristic X-rays emitted from the sample as it is irradiated by the electron beam. nanoscience.com Each element has a unique atomic structure and, therefore, a unique set of peaks on its electromagnetic emission spectrum. nanoscience.com This allows for the qualitative and quantitative determination of the elemental constituents within the analysed volume. nih.gov In the context of this compound, SEM with EDS is instrumental in examining the microstructure, identifying the distribution of aluminium and silicon phases, and detecting the presence of any impurities or other alloying elements. abmproceedings.com.briust.ac.iriust.ac.ir Researchers can obtain high-resolution images of the material's surface, revealing details about grain size, phase boundaries, and porosity. nanoscience.com Simultaneously, EDS mapping can provide a visual representation of the elemental distribution across the imaged area.

Detailed research findings from SEM/EDS analysis of Al-Si systems often reveal the morphology of different phases present, such as the eutectic structure of Al-Si alloys or the distinct phases within a composite material. For instance, studies have used SEM and EDS to investigate the microstructure of Al/SiCp/MgAl2O4 composites, identifying the presence of aluminum silicide. abmproceedings.com.br

Table 1: Applications of SEM/EDS in this compound Analysis

Analytical Goal Information Provided by SEM/EDS
Microstructural Morphology High-resolution images of grain structure, phase distribution, and surface topography.
Elemental Composition Qualitative and quantitative identification of aluminium, silicon, and other elements present.
Phase Identification Differentiation of various this compound phases and intermetallic compounds based on morphology and elemental contrast.
Impurity Detection Identification and mapping of contaminants or trace elements within the material.

For probing the internal structure of this compound at the nanoscale, Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable. sintef.nonanoscience.com Unlike SEM, which analyzes the surface, TEM transmits a high-energy electron beam through an ultra-thin sample (typically less than 100 nm) to form an image. sintef.nonanoscience.com This allows for the visualization of features such as crystal lattices, defects, grain boundaries, and nanoparticles with atomic-level resolution. sintef.noresearchgate.net

HR-TEM, in particular, enables the direct imaging of the atomic structure of crystalline materials, providing invaluable information on crystallinity, lattice defects, and the precise nature of interfaces between different phases. researchgate.netthermofisher.com In the study of this compound, TEM can be used to observe the atomic arrangement within different Al-Si phases, characterize the structure of precipitates, and analyze the interface between this compound and a substrate or matrix material. acs.org For example, in situ TEM studies have been conducted on the solid-state reaction between aluminum and germanium nanowires, where the formation of an Al segment was investigated. acs.org

Electron diffraction, a technique often performed within a TEM, provides crystallographic information about the sample, helping to identify the specific crystal structures of the this compound phases present. sintef.no

Table 2: Nanoscale Features of this compound Revealed by TEM/HR-TEM

Feature Insight Provided by TEM/HR-TEM
Crystal Structure Direct visualization of atomic lattices, enabling the identification of different crystalline phases of this compound.
Defects Characterization of dislocations, stacking faults, and other crystalline imperfections that influence material properties.
Grain Boundaries High-resolution imaging of the interfaces between crystallites.
Nanoparticles Determination of the size, shape, and crystal structure of this compound nanoparticles.

Spectroscopic and Thermal Analysis Techniques

Spectroscopic and thermal analysis techniques provide complementary information to microstructural analysis by probing the chemical bonding, surface composition, and thermal stability of this compound materials.

Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful analytical technique used to identify chemical bonds within a material. mooreanalytical.comintertek.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com The resulting absorption spectrum acts as a molecular "fingerprint," allowing for the identification of functional groups and the characterization of chemical bonding. mdpi.com

In the context of this compound, FT-IR can be used to study the chemical bonds between aluminium and silicon atoms. The presence of specific absorption bands in the FT-IR spectrum can confirm the formation of Al-Si bonds. For instance, a band observed around 1003 cm⁻¹ has been attributed to the bending vibration of Si-O-Al, indicating the formation of a chemical bond on an aluminum surface. researchgate.net The technique is also sensitive to the presence of oxides or other surface species. For example, peaks corresponding to Al-O vibrations can be identified. researchgate.net This is particularly useful for assessing the surface chemistry and the presence of any passivation layers on the this compound material.

Table 3: Representative FT-IR Absorption Bands for Bonds Related to this compound Systems

Wavenumber (cm⁻¹) Associated Bond Vibration Significance in Al-Si Analysis
~1072 Si-O-Si stretching Indicates the presence of a silicate (B1173343) matrix. researchgate.net
~942 OH linked to 2Al³⁺ Suggests the presence of hydroxyl groups on an aluminum-containing surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.commalvernpanalytical.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. malvernpanalytical.com

For this compound, XPS is crucial for determining the surface composition and the oxidation states of both aluminium and silicon. schweizerbart.de This information is vital for understanding surface-related phenomena such as corrosion, catalysis, and adhesion. XPS can distinguish between metallic aluminium and silicon and their respective oxides (e.g., Al₂O₃ and SiO₂). By analyzing the binding energies of the Al 2p and Si 2p core levels, one can determine the chemical environment of these elements on the surface. schweizerbart.de Depth profiling, which involves alternating between ion gun etching and XPS analysis, can be used to determine the elemental composition as a function of depth. measurlabs.com

Table 4: Information from XPS Analysis of this compound Surfaces

Analytical Information Details Provided by XPS
Elemental Composition Quantitative determination of elements present on the surface (typically within 0.1-1 atomic %). measurlabs.com
Chemical State Identification of the oxidation states of aluminium and silicon (e.g., Al⁰ vs. Al³⁺, Si⁰ vs. Si⁴⁺). rms-foundation.ch
Surface Contamination Detection of adventitious carbon and other surface contaminants. schweizerbart.de

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. instrument-specialists.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. labmanager.com This is useful for determining the thermal stability of this compound, studying oxidation kinetics, and identifying decomposition temperatures. labmanager.comardena.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. instrument-specialists.com DTA can detect phase transitions, such as melting and crystallization, by identifying endothermic or exothermic events. scielo.org.co

Differential Scanning Calorimetry (DSC) measures the amount of heat required to increase the temperature of a sample and a reference. instrument-specialists.com It provides quantitative information about the heat flow associated with thermal transitions, allowing for the determination of enthalpy changes for melting, crystallization, and solid-state phase transformations. scielo.org.coxrfscientific.com

For this compound, these techniques are critical for characterizing its high-temperature behavior. TGA can reveal the onset temperature of oxidation by detecting weight gain due to the formation of oxides. DSC and DTA are used to determine the melting point and to study phase transformations within the Al-Si system. For example, DSC can be used to measure the eutectic and liquidus temperatures in Al-Si alloys. The combination of these techniques, sometimes in a simultaneous TGA/DSC instrument, provides a comprehensive understanding of the thermal properties of this compound. instrument-specialists.com

Table 5: Thermal Analysis Techniques and Their Applications to this compound

Technique Principle Information Obtained for this compound
TGA Measures mass change vs. temperature. labmanager.com Thermal stability, decomposition temperatures, oxidation resistance.
DTA Measures temperature difference vs. temperature. instrument-specialists.com Melting points, crystallization temperatures, phase transition temperatures.

| DSC | Measures heat flow vs. temperature. xrfscientific.com | Enthalpy of melting, enthalpy of crystallization, specific heat capacity, glass transition temperature. |

Surface and Interface Analytical Techniques

Electron Probe Microanalysis (EPMA) for Compositional Mapping and Homogeneity

Electron Probe Microanalysis (EPMA) is a powerful, non-destructive analytical technique used to determine the local chemical composition of solid materials. ub.eduprobesoftware.com The method involves bombarding a sample with a focused electron beam and measuring the characteristic X-ray intensities emitted by the elements present. ub.edu This allows for quantitative analysis with an accuracy of 1-2% for major elements and the creation of detailed X-ray maps that visualize the distribution and concentration of constituent elements on a micrometer scale. ub.eduprobesoftware.com

In the context of aluminium-silicon alloys, EPMA is instrumental in characterizing the microstructure, particularly the distribution of primary and secondary phases. probesoftware.com It can effectively map the location of eutectic silicon, aluminium solid solution, and various intermetallic compounds that form during solidification. tecotec.com.vnresearchgate.net For instance, in Al-Si-Mg-Fe alloys, EPMA can distinguish between different intermetallic compounds based on their unique elemental signatures, such as AlSiMgFe, AlSiFe, and MgAlSi phases, by overlaying individual elemental maps. tecotec.com.vn

The technique is also highly effective for assessing the homogeneity of a material. By mapping elemental segregation, EPMA can reveal concentration gradients within dendritic structures and along grain boundaries. castman.co.kr Studies on Al-Si piston alloys have utilized EPMA to map the distribution of alloying elements like nickel, copper, and iron, confirming the composition of heat-resistant phases crucial to the material's high-temperature performance. researchgate.netmdpi.com The ability to quantify the composition of these microstructural features provides essential data for relating processing parameters to the material's properties. probesoftware.com

Table 1: Examples of EPMA Findings in Al-Si Based Materials

Material / Alloy SystemPhases / Features AnalyzedKey Findings from EPMAReference
AC4CH (Al-Si-Mg (Fe)) AlloyEutectic Si, Intermetallic compoundsQuantitative mapping identified and differentiated AlSiMgFe, AlSiFe, and MgAlSi compounds in areas of eutectic melting. tecotec.com.vn
Hypoeutectic Al-6Si with La additionEutectic Si, La-rich phase particlesGenerated distinct elemental maps for Al, Si, and La, showing the location and distribution of the La-rich phase relative to the eutectic silicon. researchgate.net
Al-Si Piston Alloy with Fe/NiHeat-resistant phases (δ-Al₃CuNi, γ-Al₇Cu₄Ni, T-Al₉FeNi)Confirmed the co-location and high concentration of Al, Cu, Ni, and Fe within specific intermetallic phases. researchgate.netmdpi.com
Cast Al-Mg-Si Alloy (AA6082)Micro-segregation bandsRevealed an interconnected network of minor segregation bands following grain boundaries, with high concentrations of Si and Mg. castman.co.kr

Rutherford Backscattering Spectrometry (RBS) for Elemental Depth Profiling

Rutherford Backscattering Spectrometry (RBS) is a premier ion beam analysis technique for obtaining non-destructive, quantitative elemental depth profiles of the near-surface region of materials. rsc.orgasminternational.org The method is based on analyzing the energy of light ions, typically helium, that have elastically collided with and scattered back from the nuclei of atoms within the sample. asminternational.orgeag.com The energy of a backscattered ion provides information on the mass of the target atom it struck, while the energy loss as the ion traverses the material allows for the determination of the atom's depth beneath the surface. asminternational.org

RBS is particularly well-suited for the analysis of thin films, such as those used in semiconductor and coating applications. eag.comusp.br It can accurately determine the thickness, elemental composition, and stoichiometry of layers up to a micron thick. usp.braip.org A key advantage of RBS is its ability to provide quantitative results without the need for certified reference materials, making it a standard for calibrating other analytical techniques. asminternational.org Metal silicide films are often cited as ideal samples for RBS analysis, where the technique can readily determine both the film thickness and the critical ratio of silicon to metal. eag.comrutgers.edu In studies of Al/silicide/Si systems, RBS has been used to track the transport and diffusion of both aluminium and silicon across interfaces during thermal treatment. aip.org

While powerful, the technique has limitations. The ability to distinguish between elements of similar mass can be difficult. measurlabs.com Furthermore, analyzing light elements like aluminium or silicon within a silicon matrix can be challenging due to the small signals being superimposed on a large background signal from the substrate. iaea.org Despite this, the technique's precision and non-destructive nature make it invaluable for characterizing layered this compound structures.

Table 2: Analytical Capabilities of Rutherford Backscattering Spectrometry (RBS)

ParameterTypical SpecificationRelevance to this compound Analysis
Analysis TypeQuantitative elemental composition and depth profiling.Determines stoichiometry (Al:Si ratio) and thickness of thin films.
Analysis DepthTypically < 1 µm.Ideal for analyzing surface layers, coatings, and thin-film device structures.
Depth Resolution~5 to 20 nm.Allows for the profiling of elemental distribution across interfaces. asminternational.orgmeasurlabs.com
Detection Limits0.1 to 0.5 atomic % (for heavy elements).Effective for major constituents in thin films. measurlabs.com
Destructive?No, the technique is non-destructive.Enables analysis without damaging the sample, allowing for subsequent measurements. rsc.org
Standards Required?No, it is an absolute technique.Provides direct quantitative data without the need for matrix-matched standards. asminternational.org

Nanoindentation for Localized Mechanical Property Assessment of Interfaces

Nanoindentation is a well-established method for probing the mechanical properties of materials, such as hardness and elastic modulus, at the nanoscale. nih.govmdpi.com The technique involves pressing a sharp indenter tip of known geometry into a specific location on the sample surface while continuously monitoring the applied load and penetration depth. mdpi.com This allows for the characterization of individual microstructural features, making it an ideal tool for assessing the localized mechanical properties of different phases and interfaces within this compound materials. mdpi.comjmst.org

A significant challenge in assessing interfaces is the "indentation averaging effect," where the measured properties can be influenced by the mechanical response of the adjacent, softer matrix material, especially when the indented feature is small. nih.govmdpi.com Therefore, careful analysis is required to deconvolve the properties of the interface from the bulk materials. Atomistic simulations can complement experimental work by providing theoretical values for interface strength; for instance, the ideal shear strength of a coherent Al-Si interface has been calculated to be around 110 MPa. osti.gov

Table 3: Selected Nanoindentation Findings in Al-Si and Related Systems

Material / Phase TestedMeasured PropertyReported ValueReference
Al-12Si/Al-Cu-Mg-Si Bimetal (Interfacial Zone)Nano-hardness1.58 ± 0.02 GPa jmst.org
Al-12Si/Al-Cu-Mg-Si Bimetal (Texture-Strengthening Zone)Nano-hardness1.81 ± 0.05 GPa jmst.org
Aluminium Single Crystal (100)Indentation Hardness~0.8 GPa (Value estimated from graphical data) nih.gov
FeAlSiNiTi High-Entropy AlloyHardness~12 GPa mdpi.com
FeAlSiNiTi High-Entropy AlloyYield Strength (at 800 °C)459 MPa mdpi.com

Interfacial Phenomena and Diffusion Kinetics in Aluminium Silicide Systems

Interfacial Reactions in Aluminium/Silicide/Silicon Heterostructures

The nature of the silicide-silicon interface can also be influenced by the crystallographic orientation of the silicon substrate. For instance, many silicides grow epitaxially on Si(111) substrates, while they tend to be non-epitaxial on Si(100) substrates. aps.org Despite these structural differences, studies on the thermal interface conductance between various metal silicides (such as TiSi₂, CoSi₂, NiSi, and PtSi) and silicon have shown no significant dependence on the detailed structure of the interface, whether epitaxial or non-epitaxial. aps.org This suggests that phonon transmission coefficients, while not ideal, are insensitive to the specific interfacial arrangement in these systems. aps.org

In Al-Si systems specifically, the interaction is highly dependent on temperature. At temperatures common in microfabrication (450–500 °C), the Al/Si system becomes unstable, leading to significant interdiffusion. nih.gov This can result in aluminum penetrating into the silicon, causing electrical failure in devices, a phenomenon often referred to as "spiking." nih.govaip.org

Role of Diffusion Barriers in Suppressing Aluminium-Silicide Interactions (e.g., W, Al₂O₃)

To prevent the detrimental interdiffusion between aluminum and silicon, especially in microelectronic devices, diffusion barriers are essential. nih.gov These are thin layers of material placed between the aluminum and silicon that are chemically stable and have low diffusivity for both Al and Si.

Tungsten (W) and its Alloys: Tungsten and its alloys are frequently investigated as diffusion barriers. For instance, tungsten-rhenium (W-Re) alloys have been shown to be stable against aluminum penetration at temperatures up to 500°C. aip.org However, at higher temperatures (550-600°C), these barriers can fail due to reactions between W, Re, Al, and the Si substrate, leading to the formation of compounds like (W,Re)Al₁₂. aip.orgaip.org The failure mechanism is often attributed to the local penetration of aluminum through defects in the barrier film. aip.orgaip.org Similarly, sputter-deposited tungsten nitride (WN) films can act as effective barriers, with their performance being highly dependent on the deposition parameters which influence the film's structure (crystalline vs. amorphous). nih.gov

Aluminum Oxide (Al₂O₃): Aluminum oxide (Al₂O₃) is another effective diffusion barrier. Studies have demonstrated that even a thin, 20 nm layer of Al₂O₃ can act as a highly effective barrier against the diffusion of hydrogen from silicon nitride (SiNₓ) layers into crystalline silicon during rapid thermal annealing. uni-hannover.de While this study focuses on hydrogen, the principle of a dense, stable oxide layer inhibiting atomic transport is broadly applicable. In the context of Al-Si interactions, an interfacial Al₂O₃ layer can suppress reactions. Density functional theory studies on the α-Al₂O₃(0001) surface show that aluminum diffusion is a facile process, while oxygen diffusion has a much higher barrier, highlighting the complex diffusion dynamics within the barrier material itself. rsc.org Molecular dynamics simulations also indicate that in an Al₂O₃/AlSi₁₂ system, the self-diffusion coefficient of Al atoms in Al₂O₃ is significantly smaller than in the AlSi₁₂ alloy due to the strong atomic bonding in the ceramic. nih.gov

The following table summarizes the performance of these diffusion barriers.

Barrier MaterialStable TemperatureFailure TemperatureFailure Mechanism
W-Re Alloy Up to 500°C aip.org550-600°C aip.orgaip.orgReaction between barrier, Al, and Si; local penetration through defects. aip.orgaip.org
WN Dependent on deposition nih.govN/AN/A
Al₂O₃ Effective at high anneal temps uni-hannover.deN/AN/A

Interdiffusion Mechanisms of Aluminium and Silicon in Compound Formation

The formation of aluminum silicide compounds is fundamentally governed by the interdiffusion of aluminum and silicon atoms. This process is highly sensitive to temperature and the presence of other elements. In the Al/Si contact, significant interdiffusion occurs at temperatures between 450–500 °C. nih.gov Silicon dissolves into the aluminum up to its solubility limit, and the diffusion length can be substantial; for example, after 30 minutes at 450°C, it can be around 40 μm. nih.gov

The diffusion of aluminum in silicon is a well-studied phenomenon, with aluminum being a fast-diffusing acceptor dopant. nih.gov Molecular dynamics simulations of Al₂O₃/AlSi₁₂ interfaces show that Al atoms have a higher self-diffusion coefficient than Si atoms in the alloy. nih.gov This differential in diffusion rates is a key factor in the formation of Kirkendall voids, which can arise from the unequal exchange of atoms across the interface, potentially leading to mechanical failure.

In more complex systems, such as Al-Si alloy coatings on steel, the interdiffusion involves multiple elements. The reaction between iron, silicon, and aluminum can lead to the formation of various intermetallic compounds. mrs-k.or.kr The presence of silicon in an aluminum alloy is known to hinder the growth of certain iron-aluminide phases, such as Fe₂Al₅, resulting in a more uniform reaction layer.

Characterization of Interfacial Products and Their Influence on Material Integrity

The products formed at the aluminum-silicide interface directly impact the material's structural and functional integrity. Various analytical techniques are employed to characterize these products. Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are used to determine the composition and crystalline nature of interfacial regions. acs.org Scanning Electron Microscopy (SEM) is utilized to analyze the interface structure, while techniques like X-ray Diffraction (XRD) help identify the specific phases of the compounds formed. iaea.orgmdpi.com

In Al-Si-Cu alloys cast with iron, for example, a variety of interfacial compounds have been identified, including Al₈Fe₂Si, Al₄.₅FeSi, Al₅Fe₂, and Al₁₃Fe₄. mrs-k.or.kr The formation and proportion of these phases depend on factors like contact time and the presence of trace elements. mrs-k.or.kr These hard, intermetallic compounds are often brittle and can compromise the mechanical integrity of the composite part if they form an excessively thick layer. mrs-k.or.kr

In aluminum matrix composites reinforced with silicon carbide (SiC), a common and detrimental interfacial product is aluminum carbide (Al₄C₃). researchgate.net This phase forms from the reaction between Al and SiC and is known to be brittle and unstable in the presence of moisture, which can weaken the interface and degrade the composite's mechanical properties. researchgate.net

The table below lists common interfacial products and their typical effects on material integrity.

SystemInterfacial Product(s)Characterization MethodsInfluence on Integrity
Al/Si Heterostructure Monolithic Al (no intermetallics) acs.orgTEM, EDX acs.orgForms abrupt, void-free, and robust junctions. acs.org
Al-Si-Cu / Cast Iron Al₈Fe₂Si, Al₄.₅FeSi, Al₅Fe₂ mrs-k.or.krSEM, Microstructural Analysis mrs-k.or.krEssential for bonding, but excessive thickness leads to brittleness. mrs-k.or.kr
Al / SiC Composite Al₄C₃ researchgate.netXRD, SEM researchgate.netresearchgate.netBrittle phase, weakens interfacial bonding, unstable in moisture. researchgate.net
Al-SiC (with pre-oxidation) MgAl₂O₄ (Spinel) researchgate.netN/AImproves wettability and protects SiC from reacting with Al. researchgate.net

Interface Engineering Strategies for Performance Optimization in Aluminium Silicide Materials

One effective method is the surface pre-oxidation of silicon-containing components, such as SiC particles in aluminum matrix composites. researchgate.net Creating a controlled silicon oxide (SiO₂) layer on the SiC surface before incorporating it into the molten aluminum can effectively isolate the SiC from the matrix, suppressing the formation of brittle Al₄C₃. researchgate.netresearchgate.net In alloy systems containing magnesium, this pre-oxidation can lead to the in-situ formation of a stable spinel (MgAl₂O₄) layer, which can improve the wettability and bonding at the interface. researchgate.netresearchgate.net

Another strategy involves the use of interlayers or diffusion barriers, as discussed in section 6.2. By depositing a thin film of a refractory material like Tungsten (W) or a stable ceramic like Aluminum Oxide (Al₂O₃), the direct contact and subsequent interdiffusion between aluminum and silicon can be effectively blocked. aip.orguni-hannover.de

In the fabrication of Al/Cu joints, which often involves Al-Si filler metals, the introduction of an interlayer like a Nickel (Ni) coating can be used to engineer the interface. The Ni coating limits the diffusion of copper and promotes the formation of Al-Ni-Zn compounds instead of brittle Cu-Zn intermetallics, thereby strengthening the bond at the interface. mdpi.com This principle of using an interlayer to favorably alter the resulting interfacial products can be applied to Al-Si systems to control silicide formation.

Fundamental Studies on Metal-Support Interface Silicide Formation

Fundamental studies provide the underlying scientific principles governing silicide formation at interfaces. First-principles total-energy calculations are used to investigate the electronic and structural properties of metal-silicide/silicon interfaces, such as NiSi₂/Si(001) and CoSi₂/Si(001). acs.org These computational studies can predict stable structural models, explain experimental observations, and offer microscopic insights into phenomena like Schottky barrier formation. acs.org

The formation of silicides is often accompanied by stress evolution within the thin films. acs.org Phase transitions, such as silicidation, cause volume changes that produce significant internal stress, which is a critical issue for the reliability and performance of integrated circuits.

On platinum and rhodium metal supports, surface and interface silicide phases play a crucial role in the stability of other thin films, like 2D silica (B1680970). acs.org On platinum, a stable silica film can be achieved when an interfacial silicide or silicate (B1173343) layer is present. acs.org On rhodium, the silica phase is less stable and can be reduced to a silicide in certain environments, demonstrating the competitive nature of oxide and silicide formation at the metal-support interface. acs.org These studies highlight that the interface is not merely a passive boundary but an active region where competing chemical reactions determine the final structure and stability of the system.

Role of Interfacial Phenomena in Deoxidation Processes Involving Aluminium and Silicon

In metallurgy, particularly in steelmaking, aluminum and silicon are common deoxidizing agents used to remove dissolved oxygen from the molten metal. The effectiveness of this process is heavily influenced by interfacial phenomena. The removal of oxide inclusions (like alumina (B75360) and mullite) formed during deoxidation depends on the interfacial properties between the molten metal, the liquid oxide inclusions, and any solid refractory materials.

The addition of surface-active elements can alter these interfacial properties. For example, elements like oxygen, sulfur, selenium, and tellurium act as surfactants in molten iron, lowering its surface tension. The contact angle between molten iron and alumina (a product of deoxidation with aluminum) is a critical parameter. The addition of oxygen decreases this contact angle, while selenium and tellurium increase it.

An increase in the contact angle, coupled with a decrease in the interfacial energy between the molten metal and the solid oxide inclusions, facilitates the removal of these inclusions. This is because a higher contact angle corresponds to poorer "wetting" of the inclusion by the molten metal, making it easier for the inclusion to separate and be removed. Therefore, controlling the interfacial tension and contact angles through the addition of specific elements is a key strategy in optimizing deoxidation processes involving aluminum and silicon.

Aluminium Silicide in Advanced Composite Materials and Microstructure Engineering

Aluminium Silicide as a Reinforcement Phase in Metal Matrix Composites (MMCs)

This compound compounds, particularly in the form of silicon carbide (SiC) particles, serve as effective reinforcing agents in Metal Matrix Composites (MMCs) nanorh.comnanotrun.comcambridge.orgmdpi.compsu.edunih.gov. These composites, often referred to as Al-SiC MMCs, are highly valued in demanding sectors like aerospace and automotive manufacturing due to their superior strength-to-weight ratio, enhanced stiffness, and improved wear resistance compared to monolithic aluminum alloys mdpi.compsu.edunih.govscirp.org. The incorporation of SiC particulates promotes more uniform load transfer between the matrix and the reinforcement, leading to significant improvements in tensile strength and hardness mdpi.com. This compound nanoparticles, specifically, are employed to reinforce MMCs, contributing to enhanced strength, thermal conductivity, and wear resistance, critical for components subjected to high stress and extreme temperatures nanorh.com. For instance, Al-SiC composites have demonstrated higher yield strength and ultimate tensile strength than conventional aluminum alloys mdpi.com.

Integration of this compound Nanoparticles in Polymer Composites

The unique properties of this compound are also leveraged through the integration of its nanoparticles into polymer matrices, creating advanced polymer nanocomposites nanorh.com. These Al₃Si nanoparticles enhance the mechanical properties and thermal stability of polymers, making them suitable for applications in electronics, protective coatings, and structural components that must withstand harsh conditions nanorh.com. Research indicates that the size of aluminum nanoparticles plays a role in their effectiveness; for example, 40 nm Al nanoparticles have shown greater improvements in thermal and mechanical properties compared to 20 nm ones in ABS polymer composites nih.gov. Furthermore, studies on aluminum nanoparticle-reinforced polymers have shown that increasing filler loading generally enhances storage modulus, with smaller particles (e.g., 20 nm) exhibiting higher modulus values due to increased particle-matrix interaction nih.gov.

Aluminium Silicon Carbide Composites: Microstructural Design and Performance Enhancement

The performance of Aluminium Silicon Carbide (AlSiC) composites is intrinsically linked to their microstructural design, which encompasses the volume fraction, distribution, and particle size of SiC reinforcements, as well as the composition of the aluminum alloy matrix nanotrun.com. By carefully controlling these parameters and employing appropriate heat treatments, the thermophysical and mechanical properties of AlSiC composites can be tailored for specific applications, such as electronic packaging, where matching the coefficient of thermal expansion (CTE) is crucial nanotrun.com. AlSiC composites are recognized for their high specific strength, modulus, hardness, wear resistance, and thermal stability nih.gov. Their application extends to aerospace, microwave integrated circuits, power modules, and military RF systems nanotrun.com. However, the significant difference in CTE between aluminum and SiC can induce residual stresses during fabrication, which must be managed through careful design nih.gov.

Microstructure Evolution and Refinement in this compound-Containing Alloys

Controlling and refining the microstructure is paramount for maximizing the performance of this compound-containing alloys. In Al-Si alloys, inoculation with elements like Niobium-Boron (Nb–B) has been shown to significantly refine microstructural features, including primary aluminum α-grains and eutectic phases, particularly in alloys with higher silicon content researchgate.net. Similarly, grain refinement in aluminum alloys can be effectively achieved using master alloys containing titanium (Ti) and boron (B) mdpi.com. Heat treatments play a crucial role in evolving and refining the microstructure, improving the characteristics of the α-Al matrix, eutectic silicon, and intermetallic phases researchgate.net. For Al-Mg₂Si composites, microstructure refinement can be achieved through various casting processes such as pressure casting, rapid solidification, and semi-solid casting, coupled with appropriate heat treatments researchgate.net. Chemical modifiers, including Ca and Sb, have also demonstrated efficacy in refining Mg₂Si particle morphology and size, thereby enhancing mechanical properties nih.govmdpi.com.

High-Entropy Aluminide-Silicide Alloys: Design and Microstructural Features

High-Entropy Alloys (HEAs), characterized by containing at least five principal elements, offer a unique platform for developing advanced materials with tailored properties nih.govtandfonline.com. The high configurational entropy in these alloys can stabilize simple solid solution phases (FCC, BCC, HCP) or complex microstructures comprising solid solutions and ordered precipitate phases nih.govtandfonline.com. The design of high-entropy aluminide-silicide alloys involves balancing entropy, enthalpy, and elemental concentrations to achieve desired phase stability and microstructural features nih.gov. For instance, Fe-Al-Si-Ni-Ti based HEAs have been developed, which, after processing, can exhibit a microstructure containing FeTiSi and FeAl phases mdpi.com. These alloys can demonstrate high compressive strength at room temperature, though they may be brittle, with improved plastic deformability and yield strength at elevated temperatures mdpi.com. Their development promises materials with high strength and excellent oxidation resistance, with ongoing research focused on enhancing fracture toughness mdpi.com.

Frontiers in Aluminium Silicide Research and Emerging Applications

Semiconductor Device Technology and Electronic Packaging Applications of Aluminium Silicides

Aluminium silicides are being investigated and utilized for their favourable properties in the fabrication of modern semiconductor devices and for improving the performance of electronic packaging. Their contributions are primarily seen in creating efficient electrical pathways and managing thermal loads within integrated circuits.

Silicides as Contacts and Interconnections in Very Large Scale Integration (VLSI) Technology

In the realm of Very Large Scale Integration (VLSI) technology, the efficiency and reliability of electrical contacts and interconnections are paramount. While pure aluminium has been a traditional metallization material, its limitations, such as a low melting point and susceptibility to spiking and void formation when in direct contact with silicon, necessitate alternative solutions cityu.edu.hkmiun.seglobalsino.com. Silicides, including those involving aluminium, offer improved thermal stability and lower contact resistivity, making them attractive for these critical roles utwente.nleesemi.comcaltech.edu. Aluminium silicide powders are specifically noted for their use in the production of ohmic contacts for silicon-based semiconductor devices goodfellow.com. The "salicide" process, which forms self-aligned silicide contacts, is a key technology in microelectronics for creating low-resistance connections to semiconductor device regions like source, drain, and gate wikipedia.orgwikipedia.org. While other refractory metal silicides like TiSi₂ and NiSi have seen widespread adoption, research continues into the specific benefits aluminium silicides can bring to these applications, particularly in managing the complex interfaces within integrated circuits aip.orgtheiet.org.

Investigation of Thermal and Electrical Transport Phenomena in this compound for Electronic Dissipation

Effective thermal management is crucial for the performance and longevity of electronic components, especially as power densities increase. This compound materials exhibit favourable thermal and electrical transport properties that contribute to efficient heat dissipation. This compound nanoparticles are recognized for their high thermal conductivity and electrical properties, making them suitable for electronic packaging materials that help dissipate heat generated by microprocessors and other components nanorh.com. Aluminium-silicon (Al-Si) alloys, particularly those developed through powder metallurgy, demonstrate high thermal conductivity, with values reaching up to 170 W/mK for certain compositions, making them beneficial for structural heat sink applications researchgate.netmdpi.compreprints.org. While specific resistivity values for aluminium silicides in this context are not detailed, their good electrical conductivity is noted goodfellow.com. The inherent thermal conductivity of aluminium-based materials, enhanced by silicon alloying, positions Al-Si systems as key candidates for advanced thermal management solutions in electronics researchgate.netmdpi.compreprints.org.

Aluminium Silicides in Gate Dielectric Systems

The integration of aluminium silicides within gate dielectric systems is an area of ongoing research, focusing on their interfacial properties and stability. While direct incorporation into the dielectric layer is less common, the formation of aluminium-silicon heterostructures through exchange reactions, followed by thermal oxidation to create gate dielectrics like SiO₂, highlights their role in forming critical interfaces nih.gov. The development of reliable gate contacts often involves silicide formation, where the properties of the silicide-silicon interface, such as specific contact resistivity, are vital for device performance aip.orgtheiet.org. Research into advanced gate stacks aims to leverage the electrical characteristics of silicides to achieve optimal device functionality.

High-Temperature Protective Coatings Based on Aluminium Silicides

Aluminium silicides and related formulations are increasingly employed in the development of high-temperature protective coatings, offering enhanced resistance to thermal degradation, oxidation, and corrosion. These coatings are critical for extending the service life of components operating under extreme conditions.

Thermal Barrier Coatings Utilizing this compound Formulations

This compound-based materials are being utilized in the formulation of Thermal Barrier Coatings (TBCs) for components in high-temperature applications such as gas turbines, engines, and aerospace parts nanorh.com. These coatings are designed to provide heat resistance and protect underlying materials from thermal cycling. The Al-Si alloy, known as Alusi®, is noted for its high reflectivity, making it suitable for thermal insulation applications, and can withstand temperatures up to 650 °C, and even 800 °C for specific grades, without scaling or delamination arcelormittal.com. Furthermore, aluminide-silicide coatings are being developed to improve the oxidation resistance of alloys in high-temperature environments, with the formation of stable oxide layers like Al₂O₃ and SiO₂ contributing to their protective capabilities google.comfrontiersin.org.

Corrosion and Oxidation Resistant Coatings with this compound Layers

This compound layers are integral to developing coatings that offer superior resistance to corrosion and oxidation, particularly in harsh, high-temperature environments. The inherent ability of aluminium silicides to form protective oxide layers, such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), is key to their effectiveness goodfellow.comfrontiersin.org. These layers act as a barrier against aggressive environmental factors, preventing the degradation of the underlying substrate. Al-Si alloys, like Alusi®, demonstrate excellent corrosion resistance and can withstand high-temperature oxidation up to 800 °C, making them ideal for applications such as exhaust systems and other industrial equipment exposed to corrosive atmospheres arcelormittal.com. Research into silicide-aluminide coatings also indicates enhanced resistance to nitriding atmospheres and improved heat resistance for materials like stainless steel mdpi.com. The incorporation of silicon into aluminide coatings has been shown to improve their oxidation resistance at elevated temperatures google.com.

Compound List:

this compound (general)

Al₄Si₃

Al₃Si

AlSi

Al-Si alloys

Aluminide-silicide coatings

Silicide-aluminide coatings

Thermoelectric Materials Based on Aluminium Silicides

Narrow-Gap Semiconductor Phases with Complex Crystal Structures

The exploration of aluminium silicides and related compounds for thermoelectric applications has revealed several phases exhibiting narrow band gaps and complex crystal structures, properties often associated with enhanced thermoelectric performance due to reduced lattice thermal conductivity.

Lithium-Aluminium-Silicide (LiAlSi): Computational studies using DFT and Boltzmann transport theory indicate that LiAlSi possesses an indirect bandgap. The valence band maximum is located at the Γ point, while the conduction band minimum is at the X point, defining the bandgap along the Γ-X transition. This electronic structure, along with a triple point degeneracy at the Γ point, is crucial for its thermoelectric characteristics.

Al-Si Binary System: While the equilibrium Al-Si phase diagram primarily features a eutectic and terminal solid solutions with limited Al solubility in Si, research has explored the potential of Al-Si alloys in semiconductor contexts. However, silicon films derived from Al-Si melts are generally not considered suitable for photovoltaic applications due to high aluminum solubility in liquid silicon.

Pressure-Stabilized Al-Si Compounds: Theoretical investigations predict the existence of numerous crystalline phases in the Al-Si system under high pressure. These include phases such as Al₅Si, Al₃Si, Al₂Si, Al₃Si₂, AlSi, Al₂Si₃, AlSi₂, AlSi₄, AlSi₆, and AlSi₈, many of which are predicted to exhibit complex silicon motifs. Notably, Al₅Si, Al₃Si, Al₂Si, and Al₃Si₂ are theorized to display electride behaviors, while Al₂Si₃ is predicted to be a superconductor.

Al-Ru-Si System: A narrow-gap semiconductor with a complex crystal structure has been identified in the Al-Ru-Si system, exhibiting a bandgap of approximately 0.15 eV. This phase, characterized by a complex structure with about 31 atoms per unit cell, also demonstrates a low lattice thermal conductivity (around 1 W m⁻¹ K⁻¹), making it a candidate for thermoelectric materials.

Magnesium Silicide (Mg₂Si): Cubic Mg₂Si is characterized as an indirect semiconductor with a bandgap of 0.896 eV (Γ to X). This value aligns reasonably well with experimental observations, distinguishing it from some earlier ab initio DFT calculations that reported smaller bandgaps.

Other Semiconducting Metal Silicides: Various metal silicides are known semiconductors, often with indirect band gaps. For example, CrSi₂, ReSi₂, and MnSi₁.₇ have reported indirect band gaps of 0.35 eV, 0.12 eV, and 0.6 eV, respectively. β-FeSi₂ is a well-studied example with reported indirect gaps around 0.76 eV and direct gaps around 0.83 eV.

The study of these complex structures and narrow-gap semiconductors is fundamental to understanding and optimizing the thermoelectric properties of aluminium-containing silicide materials.

The following sections will focus on the impact of doping on thermoelectric performance, applications in photovoltaics, and roles in nuclear technologies.

Superconducting Properties of Aluminium Silicides Under Extreme Conditions

Research into aluminum silicides has revealed that certain compounds within this class exhibit superconductivity, with properties that can be significantly influenced by extreme external conditions such as high pressure. These investigations are crucial for understanding the fundamental physics of superconductivity in intermetallic systems and for exploring novel materials for technological applications.

High-Pressure Induced Superconductivity in Binary Aluminium Silicides

Theoretical studies have predicted the existence of superconductivity in binary aluminum silicides under high-pressure conditions. Specifically, Al2Si3 has been identified through computational methods as a material likely to exhibit superconductivity, with a predicted critical temperature (Tc) of 16 K at a pressure of 5 GPa researchgate.net. This finding positions Al2Si3 as a promising candidate among metal-silicon binary superconductors under elevated pressures, highlighting the role of pressure in stabilizing superconducting phases researchgate.net.

Superconductivity in Ternary Aluminium Silicides

Ternary silicide compounds incorporating aluminum have also demonstrated superconducting properties. The compound Ca(Al0.5Si0.5)2, which crystallizes in the AlB2-type structure, has been reported to be a superconductor with a critical temperature (Tc) of 7.7 K aps.orgresearchgate.net. Additionally, the ternary compound Ca2Al3Si4, synthesized under high pressure and high temperature conditions, exhibits superconductivity with a transition temperature (Tc) of 6.4 K arxiv.orgiaea.org. Band structure calculations for Ca2Al3Si4 suggest that its superconductivity is primarily mediated by conduction bands derived from the 3p orbitals of aluminum within the silicide framework arxiv.orgiaea.org.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing phase-pure aluminium silicide (AlSi₂) via solid-state reactions?

  • Methodological Answer : To achieve phase purity, control annealing temperature, reaction time, and stoichiometric ratios. Use rapid thermal processing (RTP) at 800–1000°C to promote silicide formation, as demonstrated in cobalt silicide synthesis . Characterize intermediates with X-ray diffraction (XRD) to track phase evolution and ensure silicon-to-metal ratios align with thermodynamic predictions . Pre-cleaning substrates (e.g., via atomic layer deposition) minimizes contamination .

Q. Which characterization techniques are essential for identifying silicide phases and interface properties?

  • Methodological Answer : Combine XRD for phase identification, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping . For interface analysis, employ cross-sectional transmission electron microscopy (TEM) and secondary ion mass spectrometry (SIMS) to study diffusion kinetics and layer adhesion . Marker experiments with inert elements (e.g., Xe or W) can track dominant diffusing species during oxidation .

Q. How can researchers assess the oxidation mechanisms of this compound coatings at high temperatures?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres to quantify mass changes. Pair this with XRD to identify oxide phases (e.g., SiO₂ or Al₂O₃) and SEM-EDS to map elemental redistribution. Alloying with Mo or Zr improves oxidation resistance by forming protective oxide layers, as seen in Si-Mo coatings .

Advanced Research Questions

Q. How can discrepancies in phase formation sequences of aluminium silicides be resolved?

  • Methodological Answer : Address contradictions by replicating experiments under varying conditions (e.g., temperature gradients, doping levels). For instance, while Ni₂Si forms first in nickel silicides , aluminium silicides may follow different kinetics due to Al’s higher diffusivity. Use in-situ XRD or synchrotron radiation to monitor real-time phase transitions . Statistical analysis of multiple batches can isolate experimental outliers .

Q. What strategies minimize silicide layer defects in high-temperature applications?

  • Methodological Answer : Optimize boriding or nitriding pre-treatments to enhance adhesion and reduce thermal expansion mismatches. Avoid SiC-containing agents if silicide layers are undesirable, as they promote brittle interfaces . Graded or multilayer coatings (e.g., Si-Zr/AlSi₂) mitigate cracking by balancing thermal and mechanical properties .

Q. How can surrogate materials improve mechanistic studies of this compound synthesis?

  • Methodological Answer : Use non-radioactive surrogates (e.g., U₃Si₂ analogs) to safely study reaction pathways. Laser synthesis coupled with microstructural analysis predicts uranium silicide behavior, a method transferable to AlSi₂ research . Validate surrogate results against DFT simulations to confirm mechanistic fidelity .

Q. What statistical methods are recommended for analyzing silicide layer thickness variability?

  • Methodological Answer : Apply ANOVA to compare thickness distributions across experimental batches. Use process control charts to identify systematic errors (e.g., temperature drift). For nanoscale layers, leverage profilometry or ellipsometry with Bayesian regression to account for measurement uncertainties .

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